molecular formula C8H7N3O B12926047 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- CAS No. 61838-56-0

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-

Cat. No.: B12926047
CAS No.: 61838-56-0
M. Wt: 161.16 g/mol
InChI Key: GEILHZIZFNHCIU-UHFFFAOYSA-N
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Description

Chemical Significance of the Pyrido[1,2-a]pyrimidin-4-one Core in Heterocyclic Chemistry

The 4H-Pyrido[1,2-a]pyrimidin-4-one core is a fused bicyclic heterocyclic system where a pyridine (B92270) ring is fused to a pyrimidine (B1678525) ring. This arrangement results in a planar, electron-rich system that is predisposed to interact with biological macromolecules, making it a valuable scaffold in medicinal chemistry. researchgate.netnih.gov The inherent structural features of this core, including its hydrogen bonding capabilities and potential for diverse substitutions, allow for the fine-tuning of its physicochemical and pharmacological properties.

The significance of this scaffold is underscored by its presence in a number of commercially available drugs and clinical candidates. For instance, molecules containing this core have been investigated for a wide range of therapeutic applications, including as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and antiulcer agents. rsc.orgresearchgate.net This broad spectrum of activity highlights the versatility of the pyrido[1,2-a]pyrimidin-4-one skeleton as a starting point for drug discovery. researchgate.netrsc.org

Academic Research Focus on 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- and Related Analogues

The introduction of a 2-amino group to the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been a focal point of extensive academic research. This particular substitution pattern has been shown to impart a range of interesting biological activities. For example, derivatives of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their anti-inflammatory, antiallergic, and antiplatelet properties. nih.govnih.gov

A notable area of investigation has been the synthesis and evaluation of N-substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones as inhibitors of human platelet aggregation. nih.gov Furthermore, research has demonstrated that certain analogues possess potent insecticidal and antiviral activities. nih.govnih.govacs.orgacs.org The table below summarizes some of the reported biological activities of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and related analogues, showcasing the breadth of research in this area.

Compound/DerivativeBiological ActivityKey Findings
N-substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-onesAntiplateletThe 2-(4-methyl-1-piperazinyl) derivative was the most active against ADP and collagen-induced aggregation. nih.gov
2-amino-4H-pyrido[1,2-a]pyrimidin-4-one seriesAnti-inflammatoryShowed marked anti-inflammatory properties in a carrageenan edema model in rats. nih.gov
2-amino-4H-pyrido[1,2-a]pyrimidin-4-one seriesAntiallergicExhibited submaximal antiallergic activity in rats. nih.gov
Mesoionic pyrido[1,2-α]pyrimidinone compoundsAntiviral (against Potato Virus Y)Compound 35 showed the best inhibitory activity with an EC50 of 104 μg/mL. nih.govacs.org
Mesoionic pyrido[1,2-a]pyrimidinone compoundsInsecticidal (against bean aphids)Showed excellent insecticidal activities. nih.govacs.org

Historical Development and Current Research Landscape of Fused Pyrido[1,2-a]pyrimidinones

The synthesis of pyrido[1,2-a]pyrimidinium salts, precursors to the pyrimidinone core, was investigated from 2-aminopyridines and 1,3-dicarbonyl compounds. rsc.org Early synthetic methods for 4H-pyrido[1,2-a]pyrimidin-4-ones often involved the reaction of 2-aminopyridine (B139424) with N,N-disubstituted ethyl malonamate (B1258346) in the presence of phosphorus oxychloride. nih.gov Another established route involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. researchgate.net

The current research landscape is characterized by the development of more efficient and versatile synthetic methodologies. Modern approaches often focus on metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the pyrido[1,2-a]pyrimidin-4-one scaffold. researchgate.netresearchgate.net For example, copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions have been developed for the one-pot synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. rsc.org These advanced synthetic strategies facilitate the rapid generation of diverse libraries of compounds for biological screening, furthering the exploration of this privileged scaffold in drug discovery and materials science. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61838-56-0

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H,9H2

InChI Key

GEILHZIZFNHCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4h Pyrido 1,2 a Pyrimidin 4 One, 2 Amino and Its Derivatives

General Strategies for Pyrido[1,2-a]pyrimidin-4-one Scaffold Construction

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one core predominantly relies on the cyclization of substituted 2-aminopyridines with various three-carbon building blocks. These strategies often involve condensation followed by an intramolecular cyclization step, which can be promoted by heat or acid catalysis.

A cornerstone of pyrido[1,2-a]pyrimidin-4-one synthesis is the reaction of a 2-aminopyridine (B139424) with a suitable 1,3-dielectrophilic partner. The choice of this partner dictates the substitution pattern on the resulting pyrimidinone ring.

The condensation of 2-aminopyridines with β-oxo esters (also known as β-keto esters) represents one of the most common and direct routes to 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. sci-hub.se This reaction typically proceeds via the formation of an enamine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to afford the final bicyclic product.

To facilitate this transformation, various catalysts and reaction conditions have been employed. Polyphosphoric acid (PPA) is frequently used to promote the cyclization, often providing the products in very good yields. researchgate.net In some instances, mixtures of PPA with phosphoryl chloride can also be effective. researchgate.net However, these strong, corrosive acidic reagents necessitate careful handling and can limit the functional group tolerance of the reaction. sci-hub.se

In an effort to develop milder conditions, alternative promoting systems have been explored. For instance, ethylene (B1197577) glycol has been identified as an effective promoting solvent for the condensation, providing a less harsh reaction environment. sci-hub.se The reaction mechanism involves the initial formation of an N-(2-pyridyl)-β-amino crotonamide, which then cyclizes under the influence of PPA to yield the target pyrido[1,2-a]pyrimidin-4-one. researchgate.net

Reagent/CatalystSubstratesKey Feature
Polyphosphoric acid (PPA)2-Aminopyridines, β-Keto EstersWidely used acidic catalyst for cyclization. researchgate.net
Ethylene Glycol2-Aminopyridines, β-Oxo EstersFunctions as a milder promoting solvent. sci-hub.se

The reaction of 2-aminopyridines with malonic esters and their derivatives provides a versatile route to 4H-pyrido[1,2-a]pyrimidin-4-ones, particularly those bearing a substituent at the 2-position. The direct condensation of 2-aminopyridines with diethyl malonate can be used to synthesize the corresponding 2,4-diones. researchgate.net

A common variation involves the use of activated malonate derivatives, such as isopropylidene methoxymethylenemalonate. clockss.org This reacts with 2-aminopyridines to form isopropylidene (2-pyridylamino)methylenemalonate intermediates. clockss.orgresearchgate.net These intermediates can then be subjected to thermal cyclization to yield the desired 4H-pyrido[1,2-a]pyrimidin-4-one products. clockss.orgresearchgate.net Meldrum's acid has also been utilized as a more reactive alternative to dimethyl malonate due to its higher acidity. clockss.org

This approach is foundational for creating the specific "2-amino-" substitution pattern. While direct reactions with malonamides are possible, the use of precursors like N,N-disubstituted ethyl malonamates can be strategically employed to introduce the amino functionality at the C2 position of the pyrimidinone ring.

Starting Material 1Starting Material 2Intermediate/Product
2-AminopyridinesDiethyl Malonate4H-Pyrido[1,2-a]pyrimidine-2,4-diones researchgate.net
2-AminopyridinesIsopropylidene methoxymethylenemalonateIsopropylidene (2-pyridylamino)methylenemalonates clockss.orgresearchgate.net

Catalyst-free methods have been developed that utilize highly reactive building blocks like activated alkynoates and alkoxyvinyl trichloro methyl ketones. sci-hub.se These reactions are typically performed by refluxing the 2-aminopyridine with the coupling partner in a solvent such as ethanol (B145695). sci-hub.se The high reactivity of the electrophilic partner drives the reaction forward without the need for an external catalyst, offering a more streamlined synthetic process, although yields can sometimes be moderate. sci-hub.se

The final ring-closing step to form the pyrido[1,2-a]pyrimidin-4-one scaffold is often accomplished through either thermal or acid-promoted cyclization. These methods are considered conventional but are highly effective. nih.gov

Thermal Cyclization: This approach involves heating the acyclic precursor, such as a (2-pyridylamino)methylenemalonate, to high temperatures, often in the range of 240-260 °C. clockss.org At these temperatures, a one-pot cyclization and decarboxylation can occur to directly furnish the 4H-pyrido[1,2-a]pyrimidin-4-one. clockss.orgresearchgate.net While effective, the high temperatures required can limit the scope of the reaction to substrates that can withstand such harsh conditions. sci-hub.senih.gov

Acid-Promoted Condensation: The use of strong acids is a common strategy to promote the intramolecular cyclization at lower temperatures than thermal methods. sci-hub.seresearchgate.net Protic acids like sulfuric acid (H₂SO₄) and dehydrating agents like polyphosphoric acid (PPA) and phosphoryl chloride (POCl₃) are frequently employed. sci-hub.seresearchgate.net These reagents facilitate the dehydration and ring closure of the intermediate enamine or amide. However, a significant drawback of these protocols is the use of harsh and corrosive conditions, which can be incompatible with sensitive functional groups. sci-hub.senih.gov

MethodConditionsAdvantagesDisadvantages
Thermal CyclizationHigh temperatures (e.g., 240-260 °C)Can be a one-pot reaction. clockss.orgHarsh conditions, limited substrate scope. nih.gov
Acid-PromotedPPA, H₂SO₄, POCl₃Effective for cyclization. researchgate.netCorrosive reagents, harsh conditions. sci-hub.se

Cyclization of 2-Aminopyridines with Diverse Building Blocks

Modern and Efficient Synthetic Protocols for 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

In response to the limitations of traditional synthetic methods, significant effort has been directed toward developing milder, more efficient, and sustainable processes. nih.gov Transition metal catalysis has emerged as a powerful tool for the construction and diversification of the pyrido[1,2-a]pyrimidin-4-one scaffold. nih.gov

A notable example is the development of a copper(I) iodide (CuI)-catalyzed one-pot tandem reaction. nih.gov This protocol synthesizes multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. The reaction proceeds through a sequence of an Ullmann-type C–N cross-coupling followed by an intramolecular amidation, all catalyzed by the inexpensive and abundant first-row transition metal, copper. nih.gov This method offers advantages such as broad substrate scope, good functional group tolerance, and operational simplicity. nih.gov

Beyond copper, a variety of other transition metals have been successfully employed in the synthesis and functionalization of this scaffold, including:

Palladium (Pd): Used for carbonylative cycloamidation of ketoimines and C-H arylation. nih.gov

Rhodium (Rh): Employed in three-component coupling reactions of aldehydes, 2-aminopyridines, and diazo esters. nih.gov

Silver (Ag): Catalyzes the one-pot cyclization of 2-aminopyridines and alkynoates. nih.gov

Manganese (Mn): Used for carbonylative alkyne annulations of 2-pyridyl hydrazones. nih.gov

These modern catalytic systems represent a significant advancement, providing access to a wide array of complex pyrido[1,2-a]pyrimidin-4-one derivatives under significantly milder conditions than their classical counterparts. nih.gov

Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis offers a powerful toolkit for the efficient construction of the pyrido[1,2-a]pyrimidin-4-one core. These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds in a controlled and selective manner.

Copper-Catalyzed Tandem Reactions (e.g., Ullmann-type C-N bond formation/intramolecular amidation)

Copper catalysis has proven to be a cost-effective and versatile strategy for synthesizing pyrido[1,2-a]pyrimidin-4-ones. One prominent approach involves a one-pot tandem sequence combining an Ullmann-type C-N cross-coupling with an intramolecular amidation. nih.govrsc.org This methodology typically utilizes readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters as starting materials. nih.govrsc.org

A proposed mechanism for this transformation suggests the initial coordination of the (Z)-3-amino-3-arylacrylate ester to a Cu(I) species. This is followed by oxidative addition of the 2-halopyridine to form a Cu(III) intermediate. Subsequent base-promoted deprotonation and reductive elimination forge the crucial C-N bond, regenerating the Cu(I) catalyst and yielding an intermediate that undergoes intramolecular amidation to afford the final product. researchgate.net The use of amino acids as ligands can promote these Ullmann-type coupling reactions, allowing them to proceed at lower temperatures. iupac.org Deep eutectic solvents have also been explored as a medium for Ullmann amine synthesis, offering a mild, ligand-free approach.

Another copper-catalyzed domino reaction has been developed starting from 1,4-enediones and 2-aminoheterocycles, with air serving as the oxidant. nih.gov This process involves an aza-Michael addition, followed by aerobic dehydrogenation and subsequent intramolecular amidation to construct the desired heterocyclic framework. nih.gov

Table 1: Copper-Catalyzed Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Starting Material 1Starting Material 2Catalyst SystemKey TransformationYieldReference
2-Halopyridines(Z)-3-Amino-3-arylacrylate estersCuIUllmann-type C-N coupling/intramolecular amidationGood to Excellent nih.govrsc.org
1,4-Enediones2-AminoheterocyclesCopper catalystAza-Michael addition/aerobic dehydrogenation/intramolecular amidationNot specified nih.gov
Aryl HalidesN-containing reagents/phenolsCu-catalyst with amino acid ligandsUllmann-type couplingNot specified iupac.org
Palladium-Catalyzed Carbonylative Cycloamidation and C-H Functionalization

Palladium catalysis offers highly efficient and regioselective methods for the synthesis and functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold. Palladium-catalyzed carbonylative cycloamidation of ketoimines is a notable strategy for constructing the core structure. rsc.org Furthermore, palladium-catalyzed C-H functionalization enables the direct introduction of various substituents onto the pre-formed heterocyclic ring, avoiding the need for pre-functionalized starting materials. acs.orgrsc.orgrsc.org

These C-H functionalization reactions can proceed under ambient conditions and are directed by an amine group within the substrate. rsc.org This approach has been successfully applied to achieve C-H carbonylation, arylation, and amination. rsc.org The versatility of palladium catalysis is further demonstrated in its ability to facilitate remote C-H functionalization of 2-aminopyrimidines, allowing for arylation and olefination at the C5-position. rsc.org The fundamental reactivity of palladium in various oxidation states (0, I, II, III, and IV) makes it particularly effective in forming challenging carbon-heteroatom bonds. acs.org

Table 2: Palladium-Catalyzed Reactions for Pyrido[1,2-a]pyrimidin-4-one Synthesis and Functionalization
Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Carbonylative CycloamidationKetoiminesPalladium catalystConstruction of the core ring structure rsc.org
C-H FunctionalizationN-Aryl-2-aminopyridinesPalladium catalystPyridocarbonylation, C-H arylation, C-H amination acs.orgrsc.org
Remote C-H FunctionalizationN-(alkyl)pyrimidin-2-aminesPalladium catalystHighly regioselective arylation and olefination at C5 rsc.org
Transannular C-H FunctionalizationAlicyclic aminesPalladium catalystAmine-directed conversion of C-H to C-C bonds nih.gov
Silver-Catalyzed Phosphonation and Intermolecular Cyclization

Silver-catalyzed reactions provide another avenue for the synthesis and functionalization of pyrido[1,2-a]pyrimidin-4-ones. One-pot cyclization of 2-aminopyridines and alkynoates can be achieved using a silver catalyst. rsc.org Silver nitrate (B79036) has been effectively used to catalyze the phosphonation of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with di-n-butyl phosphite. researchgate.net

Silver catalysts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), are also employed in intramolecular cyclization reactions of precursors like 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines to form related fused heterocyclic systems. nih.govrsc.org These reactions often proceed under mild conditions at room temperature. nih.govrsc.org The mechanism of these cyclizations is believed to involve the activation of an alkyne by the silver catalyst, facilitating nucleophilic attack.

Table 3: Silver-Catalyzed Reactions in the Chemistry of Pyrido[1,2-a]pyrimidin-4-ones
Reaction TypeStarting MaterialsCatalyst SystemConditionsProduct TypeReference
One-pot Cyclization2-Aminopyridines, AlkynoatesSilver catalystNot specifiedPyrido[1,2-a]pyrimidin-4-ones rsc.org
Phosphonation2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, Di-n-butyl phosphiteAgNO₃CH₃CN, 60°C, 12 hPhosphonated derivative researchgate.net
Intramolecular Cyclization2-(2-Ethynylphenyl)imidazo[1,2-a]pyridinesAgOTf, LiOTf, silica (B1680970) gelCH₂Cl₂, room temperaturePyridoimidazoisoquinoliniums nih.govrsc.org

Metal-Free and Green Chemistry Syntheses

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives.

Base-Promoted Cascade C-N and C-C Formation from Ynones

Base-promoted cascade reactions offer an efficient metal-free route to construct substituted pyridines and related heterocycles. For instance, the reaction of N-propargylic β-enaminones with formamides in the presence of sodium hydroxide (B78521) can lead to the formation of densely substituted 2-aminopyridines. acs.org This reaction proceeds at room temperature and generates water and sodium formate (B1220265) as byproducts. acs.org Similarly, a base-promoted one-pot reaction of ynones with 2-aminobenzonitriles has been developed for the synthesis of polysubstituted 4-aminoquinolines under transition-metal-free conditions. These methods highlight the power of cascade reactions to rapidly build molecular complexity from simple starting materials.

Electro-Oxidative Strategies for Functionalization

Electrochemical methods represent a green and sustainable approach to chemical synthesis, often avoiding the need for harsh oxidants. An environmentally friendly protocol for the C3-selenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed via electrochemical oxidation. researchgate.net This method utilizes iodide as a catalyst and electrolyte for the selenation with diaryl or dialkyl diselenides, proceeding efficiently without the need for external oxidants. researchgate.net Such electro-oxidative strategies offer a promising avenue for the selective functionalization of the pyrido[1,2-a]pyrimidin-4-one core under mild and environmentally benign conditions.

Use of Green Solvents and Heterogeneous Catalysts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. This has led to the exploration of biodegradable solvents and reusable catalysts for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones.

Ethylene Glycol as a Green Solvent:

Ethylene glycol has emerged as a promising green solvent for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones. It offers several advantages, including being non-toxic, biodegradable, and inexpensive. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. The synthesis typically involves the condensation of 2-aminopyridines with β-ketoesters or β-alkynoates. The use of ethylene glycol as a solvent has been shown to facilitate this cyclization, often proceeding in the absence of a catalyst under normal atmospheric conditions.

Heterogeneous Catalysts:

The use of heterogeneous catalysts is another cornerstone of green synthetic methodologies, as they can be easily separated from the reaction mixture and reused, minimizing waste.

Bismuth(III) Chloride (BiCl3): This inexpensive and relatively non-toxic Lewis acid has proven to be an effective catalyst for the solvent-free synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net The reaction between 2-aminopyridines and β-oxo esters proceeds with short reaction times under mild conditions, producing water and alcohol as the only by-products. researchgate.net This method is noted for its excellent yields and broad substrate scope. researchgate.net

p-Toluenesulfonic Acid on Silica (TsOH-SiO2): This solid acid catalyst demonstrates high efficiency in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives from 2-aminopyridine and β-oxo esters. researchgate.net The protocol is characterized by fast reaction rates, high catalytic activity without the need for additives, and the ability to be scaled up to the gram scale. researchgate.net The catalyst is also reusable, aligning with the principles of sustainable chemistry. researchgate.net

Sulfonated Rice Husk: While direct application for the synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented, sulfonated rice husk has been successfully employed as a heterogeneous acid catalyst for the synthesis of other pyrimidine (B1678525) derivatives, such as pyrano[2,3-d]pyrimidine-2,4-diones. nih.gov This novel nanocatalyst, derived from a renewable agricultural waste product, is prepared by grafting an organic moiety onto rice husk-derived nano-silica followed by sulfonation. nih.gov Its effectiveness in promoting the synthesis of related heterocyclic systems suggests its potential as a sustainable catalyst for the target compound as well. nih.gov

Table 1: Comparison of Green Catalysts for 4H-Pyrido[1,2-a]pyrimidin-4-one Synthesis

Catalyst Reaction Conditions Advantages
BiCl3 Solvent-free, mild conditions Inexpensive, non-toxic, short reaction times, high yields researchgate.net
TsOH-SiO2 Solvent-free Reusable, high catalytic activity, scalable researchgate.net
Sulfonated Rice Husk Reflux in Ethanol Sustainable, derived from waste, reusable nih.gov

Multi-component Reactions (MCRs) for Scaffold Assembly and Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one are not widely reported, related MCRs highlight the potential of this strategy.

One notable example is the multi-component synthesis of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives. researchgate.net These reactions are of significant interest in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.net Another relevant MCR involves the solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines, a structurally related scaffold, from 2-aminopyridines, triethyl orthoformate, and various primary amines. sciforum.net This demonstrates the feasibility of constructing fused pyrimidine systems in a single, efficient step. sciforum.net The development of a dedicated MCR for 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one would represent a significant advancement in the synthesis of this important heterocyclic system.

Regioselective Synthesis of 2-Oxo vs. 4-Oxo Isomers and their Relevance to 2-Amino Derivatization

The regioselective synthesis of pyrido[1,2-a]pyrimidinone isomers is crucial, as the position of the carbonyl group significantly influences the compound's chemical properties and biological activity. The synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one (the 4-oxo isomer) versus its 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one (the 2-oxo isomer) counterpart presents a synthetic challenge that requires careful control of reaction conditions and reagents.

A key study demonstrated the simultaneous formation of both N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and the isomeric 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. nih.gov These isomers were obtained from the reaction of 2-aminopyridine with a N,N-disubstituted ethyl malonamate (B1258346)/phosphorus oxychloride reagent in refluxing 1,2-dichloroethane. nih.gov This indicates that the cyclization pathway can lead to a mixture of products, and the regioselectivity is not inherently high under these conditions.

The relevance to 2-amino derivatization is direct. The 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one isomer has been noted for its marked anti-inflammatory properties. wjpsonline.com An alternative route to a derivative of this isomer involves treating 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with an appropriate amine, such as N-ethylbenzylamine, which afforded the corresponding 2-amino derivative in excellent yield. nih.gov This highlights a strategy for regioselective synthesis where the 4-oxo scaffold is first constructed, followed by the introduction of the 2-amino group via nucleophilic substitution. This two-step process can offer better control over the final product's regiochemistry compared to a one-pot cyclization that may yield isomeric mixtures.

Chemical Transformation and Functionalization of 4h Pyrido 1,2 a Pyrimidin 4 One, 2 Amino

Direct C-H Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic systems. researchgate.net For the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one core, this approach allows for the direct introduction of various substituents onto the pyridopyrimidinone ring, bypassing the need for pre-functionalized starting materials.

C3-Functionalization (e.g., Arylation, Alkenylation, Chalcogenation, Phosphonation, Thiocyanation)

The C3-position of the 4H-pyrido[1,2-a]pyrimidin-4-one ring is particularly amenable to direct functionalization.

Arylation: Visible-light-mediated, metal-catalyst-free C3-H arylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been successfully developed. researchgate.netnih.gov This method utilizes an organic dye as a photocatalyst to generate aryl radicals from aryldiazonium salts, which then react with the pyridopyrimidinone core. researchgate.netnih.gov This approach is noted for its mild reaction conditions and good functional group tolerance, providing a direct route to C3-arylated products that are of biological interest. researchgate.netnih.gov For instance, some 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown potential as endothelial cell dysfunction inhibitors and anti-inflammatory agents. researchgate.netresearchgate.net Another strategy involves a palladium-catalyzed C-H arylation at the 3-position using haloarenes, promoted by a silver(I) oxidant. nih.gov

Alkenylation: A general and efficient method for the direct C3-alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through a palladium-catalyzed C-H activation process. researchgate.netnih.gov This reaction employs silver acetate (B1210297) and oxygen as the oxidant system and demonstrates high regioselectivity for the C3-position. nih.gov A variety of acrylates, styrenes, and other activated alkenes can be coupled with the pyridopyrimidinone scaffold in moderate to excellent yields. researchgate.netnih.gov This transformation offers a direct pathway to C3-alkenylated derivatives, which have been explored for their potential as efflux pump inhibitors. researchgate.net

Chalcogenation: The introduction of sulfur and selenium moieties at the C3-position has been accomplished through various methods. A metal-free approach for C3-chalcogenation (sulfenylation and selenylation) has been developed, affording 3-arylthio and 3-arylseleno derivatives in high yields. rsc.org This method is operationally simple and proceeds under mild conditions. rsc.org An alternative, electrochemically driven C3-selenylation has also been reported, which proceeds without an external oxidant. nih.govmdpi.com This electrochemical method involves the anodic oxidation of diselenides to generate selenyl radicals that subsequently react at the C3-position. nih.govmdpi.com A visible-light-induced photocatalytic method has also been developed for both C3-chalcogenation and thiocyanation. researchgate.netresearchgate.net

Phosphonation: Silver-catalyzed direct C3-phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones with dialkyl phosphites provides an efficient route to C3-phosphorylated derivatives. researchgate.net This reaction exhibits high regioselectivity and is compatible with a broad range of substrates. researchgate.net

Thiocyanation: Visible-light photocatalysis has been utilized for the regioselective C3-thiocyanation of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.netresearchgate.net This method offers a straightforward way to introduce the thiocyanate (B1210189) group onto the heterocyclic core. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Core and Substituents

Substitution reactions provide a classical yet effective means to modify the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, either by direct reaction on the heterocyclic core or by derivatization of the peripheral amino group.

Halogenation and Reactivity of Halogenated Pyrido[1,2-a]pyrimidin-4-ones

The introduction of halogen atoms onto the 4H-pyrido[1,2-a]pyrimidin-4-one ring system creates versatile intermediates for further functionalization, particularly through cross-coupling reactions. bme.huclockss.org

3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by treating the parent pyridopyrimidinone with N-halosuccinimides. clockss.org An eco-friendly electrochemical halogenation of related nitrogen-containing heterocycles has also been developed, suggesting a potential alternative route. researchgate.net The reactivity of these halogenated derivatives in subsequent reactions, such as Suzuki-Miyaura cross-coupling, has been investigated, revealing a reactivity order of I > Br > Cl. proprogressio.hu Halogenation at other positions, such as C6, has also been achieved, though this can sometimes lead to the formation of isomeric 1,8-naphthyridin-4-one byproducts during the initial cyclization synthesis. clockss.org

Derivatization at the 2-Amino Position and other Peripheral Groups

The 2-amino group of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one is a key site for derivatization, allowing for the introduction of a wide array of substituents and the synthesis of diverse compound libraries.

N-substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones have been prepared and evaluated for various biological activities, including antiplatelet effects. nih.gov For example, the reaction of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with N-ethylbenzylamine yields the corresponding 2-[(N-benzyl, N-ethyl)amino] derivative. nih.gov This demonstrates the utility of the 2-chloro precursor for introducing diverse amino substituents via nucleophilic substitution. A range of N,N-disubstituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized and found to possess anti-inflammatory and weak adrenolytic activities. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one system. clockss.org Halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one serve as excellent substrates for these reactions. bme.huclockss.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura cross-coupling of halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids is a well-established method for introducing aryl and vinyl substituents. proprogressio.hursc.org This palladium-catalyzed reaction proceeds in good to excellent yields, even with less reactive chloro derivatives. proprogressio.hursc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a weak base like sodium bicarbonate to avoid nucleophilic ring opening of the pyridopyrimidinone scaffold. proprogressio.hu The reactivity of the halogen at different positions has been studied, confirming the expected trend. proprogressio.hu

Heck, Sonogashira, and Buchwald-Hartwig Reactions: While specific examples focusing solely on 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one are less detailed in the provided search results, the halogenated pyridopyrimidinone core is generally described as a convenient substrate for a range of cross-coupling reactions including the Heck, Sonogashira, and Buchwald-Hartwig reactions. clockss.org The introduction of an iodine atom at the C4 position of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been shown to enable Sonogashira reactions at that position, suggesting the potential for similar reactivity in the 4H-pyrido[1,2-a]pyrimidin-4-one system. nih.gov

Oxidation and Reduction Pathways of the Scaffold and its Derivatives

The redox chemistry of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold and its derivatives offers additional avenues for functionalization and structural modification.

Oxidation: Electrochemical oxidation represents a key transformation for this heterocyclic system. The electro-oxidative C-H functionalization, as seen in C3-selenylation, involves the anodic oxidation of the reagent to form a reactive radical species. nih.govmdpi.com The subsequent steps can involve further oxidation of reaction intermediates. nih.govmdpi.com The oxidation of the nitrogen atom in the pyrimidine (B1678525) ring can also be considered, although specific examples for the 2-amino derivative were not prominent in the search results. The oxidation of aliphatic amines generally proceeds via a one-electron transfer to form a radical cation, which can lead to further reactions. mdpi.com

Reduction: The reduction of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system can lead to saturated or partially saturated derivatives. For instance, the hydrogenation of a related 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one derivative over Raney Nickel resulted in the saturation of the pyridine (B92270) ring, affording the 6,7,8,9-tetrahydroderivative. nih.gov Subsequent treatment with potassium borohydride (B1222165) led to further reduction to a 1,6,7,8,9,9a-hexahydroderivative. nih.gov These reduction pathways provide access to three-dimensional scaffolds that can be valuable for exploring new chemical space in drug discovery.

Data Tables

Table 1: C3-Functionalization of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Functionalization Reagents Catalyst/Conditions Product Type
Arylation Aryldiazonium salts Organic dye, visible light C3-Aryl
Alkenylation Acrylates, styrenes Pd(OAc)₂, AgOAc/O₂ C3-Alkenyl
Sulfenylation Diaryl disulfides Metal-free, mild conditions C3-Arylthio
Selenylation Diaryl diselenides Electrochemical, oxidant-free C3-Arylseleno
Phosphonation Dialkyl phosphites AgNO₃ C3-Phosphonyl

Table 2: Cross-Coupling Reactions of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones

Reaction Substrate Coupling Partner Catalyst Base Product
Suzuki-Miyaura 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Phenylboronic acid Pd(PPh₃)₄ NaHCO₃ 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Suzuki-Miyaura 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one Phenylboronic acid Pd(PPh₃)₄ NaHCO₃ 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Advanced Spectroscopic and Analytical Characterization of 4h Pyrido 1,2 a Pyrimidin 4 One, 2 Amino

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR: The proton NMR spectrum of a typical 4H-pyrido[1,2-a]pyrimidin-4-one derivative would display characteristic signals for the protons on the pyridopyrimidine core. For instance, in derivatives, the protons on the pyridine (B92270) ring often appear as doublets and triplets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the bicyclic system. The amino group protons at the 2-position would likely appear as a broad singlet, the chemical shift of which can be affected by the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum for a 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivative would show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C4) is typically observed at a downfield chemical shift. The chemical shifts of the other carbons in the heterocyclic rings are indicative of their electronic environment, which is influenced by the nitrogen atoms and the amino substituent.

For many synthesized derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, detailed NMR data is available, confirming the successful synthesis and structural integrity of these compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed in the characterization of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is crucial for confirming the molecular formula of newly synthesized compounds. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used. This technique separates components of a mixture before they are introduced into the mass spectrometer, providing both retention time and mass spectral data. For instance, the GC-MS data for 6,7,8,9-tetrahydro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one shows a distinct fragmentation pattern that aids in its identification. nih.gov

The predicted collision cross section (CCS) values for various adducts of related compounds, such as 2,3,6-trimethyl-4h-pyrido(1,2-a)pyrimidin-4-one, have also been calculated, which can be a useful parameter in advanced mass spectrometry studies for structural confirmation. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives would exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is expected. Additionally, the N-H stretching vibrations of the amino group would appear in the spectrum, typically as one or two sharp or broad bands. The C-N and C=C stretching vibrations of the heterocyclic rings would also be present. For example, IR spectra of various substituted pyrido[1,2-a]pyrimidin-4-ones have been recorded to confirm the presence of these key functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the product. In the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, TLC is a standard procedure. clockss.org

Column Chromatography: For the purification of the crude product, column chromatography is widely employed. This technique separates the desired compound from byproducts and unreacted starting materials based on their differential adsorption on a stationary phase. The synthesis of numerous 4H-pyrido[1,2-a]pyrimidin-4-one derivatives relies on column chromatography for purification. clockss.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the theoretical values calculated from the proposed molecular formula. For newly synthesized compounds, elemental analysis is a fundamental characterization step that, in conjunction with mass spectrometry, confirms the elemental composition.

Computational and Theoretical Investigations of 4h Pyrido 1,2 a Pyrimidin 4 One, 2 Amino

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of molecules. nih.gov For the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold, DFT studies are employed to determine key descriptors of reactivity and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. fiveable.mewikipedia.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. libretexts.org In related pyrimidine (B1678525) derivatives, DFT calculations have been used to determine these orbital energies and predict their behavior in chemical reactions. nih.gov For instance, studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown how substituent changes can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The color-coded surface of an MEP map reveals electron-rich regions (typically colored in shades of red) and electron-poor regions (colored in shades of blue). For 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one, the amino group and the carbonyl oxygen would be expected to be electron-rich sites, while the hydrogen atoms of the amino group and the pyridinone ring would likely be electron-poor. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and biological activity.

Table 1: Calculated Electronic Properties of a Representative Pyrido[1,2-a]pyrimidine (B8458354) Derivative using DFT (B3LYP/6-311G(d,p)).
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core can be achieved through various routes, and computational studies can help in understanding the intricacies of these pathways.

One prominent synthetic route involves the copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. nih.gov A plausible mechanism for this reaction, which could be further investigated using computational methods, involves the initial coupling of a 2-halopyridine with an enamino ester, followed by an intramolecular cyclization to form the pyridopyrimidinone ring. nih.gov DFT calculations can be employed to model the potential energy surface of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. Such studies can clarify the role of the catalyst and predict the most favorable reaction pathway.

Another synthetic approach is the cyclization of 2-aminopyridines with β-keto esters. nih.gov Computational modeling of this reaction could involve studying the initial nucleophilic attack of the pyridine (B92270) nitrogen onto the ester carbonyl group, followed by a series of proton transfers and a final cyclization step. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The three-dimensional structure and conformational flexibility of molecules are critical determinants of their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Conformational Analysis: For derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one with flexible side chains, conformational analysis is essential to identify the low-energy conformers that are most likely to be populated at physiological temperatures. These studies can be performed using systematic or stochastic search algorithms combined with quantum mechanical or molecular mechanics calculations. The results of such analyses are crucial for understanding structure-activity relationships (SAR), as the bioactive conformation might not be the global minimum energy structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular motion over time, offering insights into the conformational landscape and intermolecular interactions in a simulated environment, such as a solvent or a biological membrane. ethz.ch For derivatives of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one, MD simulations can be used to study their interactions with biological targets, such as enzymes or receptors. nih.gov These simulations can reveal the key protein-ligand interactions, the stability of the binding pose, and the role of water molecules in the binding site. The development of accurate force fields is a critical aspect of reliable MD simulations. ethz.ch

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation of a Pyrido[1,2-a]pyrimidin-4-one Derivative.
ParameterTypical Value/Method
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns - 1 µs

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods have become increasingly accurate in predicting spectroscopic properties, which is invaluable for structure elucidation and verification.

NMR Chemical Shift Prediction: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netrsc.orgnih.gov The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when appropriate levels of theory and basis sets are used. nih.gov For 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one, GIAO/DFT calculations can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra and providing confidence in the structural characterization. nih.gov

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Pyrido[4,3-d]pyrimidine Derivative.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Difference (ppm)
C2158.6160.11.5
C4162.3164.01.7
C4a118.5119.81.3
C5130.2131.51.3
C7152.1153.91.8
C8a148.9150.51.6

Other Spectroscopic Properties: Besides NMR, computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies and electronic absorption spectra (UV-Vis). Calculated IR spectra can help in the assignment of experimental vibrational modes, while Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption bands. nih.gov

Structure Activity Relationship Sar and Molecular Interaction Studies of 4h Pyrido 1,2 a Pyrimidin 4 One, 2 Amino Derivatives

Mechanistic Basis of Biological Activities (In Vitro Studies)

Aldose Reductase (ALR2) Inhibition: Binding Mode and Pharmacophoric Recognition

Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of aldose reductase (ALR2) inhibitors with potencies in the micromolar to submicromolar range. The inhibition of ALR2 is a key strategy in preventing diabetic complications.

Pharmacophoric Recognition: The key to the inhibitory activity of this class of compounds lies in the substitution pattern on the 2-phenyl ring.

Hydroxyl Groups are Essential: The presence of phenol (B47542) or catechol hydroxyl groups on the 2-phenyl moiety is critical for enzymatic recognition and inhibitory activity.

Anionic Binding: Docking simulations and structure-activity relationship studies indicate that these compounds likely exert their inhibitory effect in their anionic, dissociated form. The anion formed from the dissociation of the phenolic hydroxyl groups is thought to mimic the carboxylate function of carboxylic acid-based ALR2 inhibitors, which is a common feature among potent inhibitors of this enzyme.

Impact of Substitution: The absence of these hydroxyls, or their methylation, results in compounds that are either inactive or significantly less active. researchgate.net For instance, derivatives lacking or having methylated phenol or catechol hydroxyls were found to be inactive or only scarcely active. researchgate.net

Enhancement of Potency: The introduction of a hydroxyl group at either the 6 or 9 position of the main pyrido[1,2-a]pyrimidin-4-one ring system enhances the inhibitory potency. researchgate.net

Side Chain Length: Lengthening the side chain at the 2-position from a phenyl to a benzyl (B1604629) group generally leads to a reduction in activity. researchgate.net

Binding Mode: Molecular docking simulations of the most active compounds within the ALR2 crystal structure have provided insights into their binding mode, which is consistent with the observed SAR. The simulations confirm that the phenol or catechol hydroxyls are deeply involved in the pharmacophoric recognition by the enzyme. researchgate.net Many of these derivatives also exhibit significant antioxidant properties, with the catechol derivatives showing the best activity in this regard. researchgate.net

Table 1: SAR Summary for ALR2 Inhibition by 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Derivatives
Substitution FeatureEffect on ALR2 InhibitionReference
Phenol or Catechol Moiety at Position 2Essential for activity researchgate.net
Lack or Methylation of Phenol/Catechol HydroxylsInactive or scarcely active researchgate.net
Hydroxy Group at Position 6 or 9Enhances potency researchgate.net
Lengthening of 2-Side Chain (e.g., Benzyl)Reduces activity researchgate.net

Antiplatelet Activity: Inhibition of High Affinity cAMP Phosphodiesterase

Certain N-substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated significant in vitro inhibitory activity on human platelet aggregation. The primary mechanism underlying this effect for some derivatives is the specific inhibition of high-affinity cyclic AMP (cAMP) phosphodiesterase.

Mechanism of Action: Inhibition of cAMP phosphodiesterase leads to an increase in intracellular cAMP levels within platelets. Elevated cAMP activates protein kinase A, which in turn phosphorylates various proteins that ultimately inhibit platelet activation processes, such as aggregation, adhesion, and granule release.

Structure-Activity Relationship: Studies on a series of these derivatives have shown that the nature of the substituent at the 2-amino position significantly influences their potency and selectivity against different platelet aggregation inducers like ADP, collagen, and the Ca2+ ionophore A23187.

2-(1-Piperazinyl) Scaffold: 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one was identified as a lead compound that specifically inhibits high-affinity cAMP phosphodiesterase.

Potent Derivatives: The 2-(4-methyl-1-piperazinyl) derivative emerged as the most active compound against platelet aggregation induced by both ADP and collagen. In contrast, the 2-(diethylamino) derivative was the most effective inhibitor when aggregation was induced by A23187.

Ring Substitution: The introduction of methyl groups at the 6 and/or 8 positions of the pyrido[1,2-a]pyrimidin-4-one ring of the 2-(1-piperazinyl) lead compound resulted in derivatives that were nearly as active as the lead against ADP or A23187-induced aggregation, but less active against collagen as the inducer.

Table 2: Activity of Selected 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Platelet Aggregation Inducers
DerivativeActivity against ADP & CollagenActivity against A23187Reference
2-(4-methyl-1-piperazinyl)Most Active-
2-(diethylamino)-Most Active
6-methyl, 8-methyl, and 6,8-dimethyl derivatives of 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-oneNearly as active as leadNearly as active as lead

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition: Modulation of Signaling Pathways

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein overexpressed in various cancers, making it a promising target for antitumor drugs. Novel 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as potent ROR1 inhibitors.

Mechanism of Action: These derivatives exert their anticancer effects by directly inhibiting ROR1 and subsequently modulating its downstream signaling pathways. This inhibition leads to a halt in the cell cycle and induces apoptosis (programmed cell death) in cancer cells.

Research Findings: In a study based on the chroman-4-one ROR1 inhibitor ARI-1, two new series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were developed.

Potent Antiproliferative Activity: One derivative, designated as compound 10b , demonstrated superior antiproliferative activity against H1975 lung cancer cells with an IC₅₀ value of 0.572 μM, which was significantly better than the lead compound ARI-1 (IC₅₀ = 3.51 μM).

Cell Cycle Arrest and Apoptosis: Compound 10b was shown to induce a G0/G1 phase block in the cell cycle and promote apoptosis in a dose-dependent manner.

ROR1 Pathway Modulation: Further investigation confirmed that compound 10b exhibited its anticancer activity through the dose-dependent inhibition of ROR1 and the modulation of the ROR1 signaling pathway.

These findings suggest that 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, particularly compound 10b , represent a new class of lead compounds for the development of ROR1 inhibitors as anticancer agents.

Serotonin (B10506) 5-HT6 Receptor Antagonism: Ligand-Receptor Interactions

The serotonin 5-HT6 receptor is a target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. While various heterocyclic scaffolds have been explored for 5-HT6 antagonism, a review of the available scientific literature did not yield specific studies detailing the interaction of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with the 5-HT6 receptor. Research has been conducted on structurally related isomers such as 4-aryl-pyrido[1,2-c]pyrimidines, which have shown affinity for other serotonin receptors like 5-HT1A, but this falls outside the specific scope of this analysis. Therefore, detailed ligand-receptor interactions and SAR for 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as 5-HT6 receptor antagonists cannot be described at this time.

Anti-inflammatory Properties: Hyaluronidase (B3051955) and Cyclooxygenase (COX) Inhibition

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been investigated for their anti-inflammatory properties through multiple mechanisms, including the inhibition of hyaluronidase and cyclooxygenase enzymes.

Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Increased hyaluronidase activity is associated with chronic inflammatory conditions. Therefore, inhibiting this enzyme is a valid anti-inflammatory strategy.

Research Findings: A study on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives appended to various nitrogen-containing heterocycles demonstrated their potential as hyaluronidase inhibitors.

Potent Derivatives: Specifically, compounds featuring an N-methylpiperazine ring and a piperazine (B1678402) ethoxy ethanol (B145695) ring showed more potent growth inhibition in an in vitro assay than the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin at a concentration of 10 μg.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of pro-inflammatory prostaglandins. While many pyrimidine-based compounds are known to be COX inhibitors, the reviewed literature did not provide specific data on the direct inhibitory mechanism or structure-activity relationships of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives on COX-1 or COX-2. Some related structures, such as pyridodipyrimidinones, have shown selective COX-2 inhibitory activity, but this cannot be directly extrapolated to the specific scaffold requested.

Antimicrobial and Antifungal Activity: Mechanistic Insights

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been synthesized and evaluated for their in vitro antimicrobial activity.

Mechanistic Insights: While detailed mechanistic studies for this specific scaffold are limited in the reviewed literature, the general mechanism for many heterocyclic antimicrobials involves interaction with essential microbial enzymes or disruption of cell wall integrity. For related fused pyrimidine (B1678525) systems like imidazo[1,2-a]pyrimidines, a proposed antifungal mechanism is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for fungal cell membrane biosynthesis. However, direct evidence for this mechanism in the 4H-pyrido[1,2-a]pyrimidin-4-one series is not yet established.

Antimicrobial Screening: A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives were screened for their in vitro antimicrobial activity against several bacterial strains. The results, obtained via the agar (B569324) well diffusion method, indicated that all tested compounds possessed potent inhibitory activity, particularly against Bacillus subtilis and Escherichia coli.

Table 3: In Vitro Antimicrobial Activity of Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
Bacterial StrainTypeObserved ActivityReference
Bacillus subtilis (MTCC 121)Gram-positivePotent inhibitory activity
Staphylococcus epidermidis (435)Gram-positiveActive
Xanthomonas campestris (7903)Gram-negativeActive
Pseudomonas aeruginosa (MTCC 7908)Gram-negativeActive
Escherichia coliGram-negativePotent inhibitory activity

Antiviral Activity (e.g., against Zika Virus, Dengue Virus): Disruption of Viral Replication Pathways

The broader class of pyrimidine derivatives has been investigated for a range of antiviral applications. For instance, uracil, a fundamental pyrimidine, has derivatives that exhibit antiviral properties. wikipedia.org Specific pyrimidine analogues have been developed as inhibitors of the Hepatitis C Virus (HCV) replication pathway. nih.gov More complex fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, have shown selective efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

However, within the reviewed scientific literature, specific studies focusing on the antiviral activity of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives against flaviviruses like Zika Virus (ZIKV) or Dengue Virus (DENV) are not prominent. Interestingly, a Quantitative Structure-Activity Relationship (QSAR) study designed to identify anti-malarial compounds found that the 4H-pyrido[1,2-a]pyrimidin-4-one fragment actually had an unfavorable contribution to antiplasmodial activity, suggesting that for this specific pathogen, the scaffold is not beneficial. scispace.com This highlights the high degree of specificity required for antiviral and antiparasitic activity, where the core scaffold's contribution can vary significantly depending on the biological target.

Antioxidant Properties: Structure-Dependent Activity

Certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated significant antioxidant properties, with their activity being highly dependent on their specific structural features. Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have shown that the presence and substitution pattern of hydroxyl groups are critical for their antioxidant capacity. nih.gov

The most potent antioxidant activity was observed in derivatives containing a catechol (dihydroxybenzene) moiety. nih.govbiosynth.com The methylation or complete absence of these phenolic hydroxyl groups resulted in compounds that were either inactive or significantly less active. nih.gov This indicates that the hydroxyl groups are directly involved in the mechanism of action, likely through their ability to donate hydrogen atoms to scavenge free radicals. The introduction of an additional hydroxyl group at the 6 or 9 position of the pyridopyrimidinone ring system was found to further enhance inhibitory potency in related biological assays. nih.gov

Table 1: Structure-Dependent Antioxidant Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Structural Feature Effect on Antioxidant Activity Reference
Phenol or Catechol Moiety at C-2 Essential for activity; catechol derivatives show the best performance. nih.govbiosynth.com
Methylation of Hydroxyls Leads to inactive or scarcely active compounds. nih.gov
Absence of Hydroxyls Results in inactive compounds. nih.gov
Hydroxy Group at C-6 or C-9 Enhances inhibitory potency in related assays. nih.gov

Iron Homeostasis Modulation (e.g., Siderophore Production)

Iron is a critical element for nearly all living organisms, but its excess can be toxic. Therefore, iron homeostasis is tightly regulated. Siderophores are small, high-affinity iron-chelating molecules produced by bacteria, fungi, and some plants to scavenge for iron in the environment. While direct studies on the role of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in siderophore production are limited, the core scaffold has been successfully utilized in the development of probes for iron detection.

Researchers have designed and synthesized a fluorescent probe based on a C-3 sulfenylated 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one structure for the specific recognition of ferric iron (Fe³⁺). researchgate.net This demonstrates that the pyrido[1,2-a]pyrimidin-4-one framework can be functionalized to bind with iron, a fundamental interaction in the processes of iron homeostasis and sequestration. This capacity for iron recognition suggests a potential, though yet unexplored, avenue for this class of compounds to influence iron-related biological pathways.

In Silico Approaches for SAR Elucidation

Computational chemistry provides powerful tools to predict and explain the biological activity of chemical compounds, thereby guiding the design of more potent and selective derivatives. In silico methods like QSAR, molecular docking, and homology modeling are instrumental in elucidating the SAR of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Comparative Molecular Field Analysis - CoMFA)

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, 3D-QSAR models have been successfully developed to explain the variance in their biological activities.

In a key study, Comparative Molecular Field Analysis (CoMFA) was used to create a statistically significant 3D-QSAR model for a series of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and their analogues. nih.govresearchgate.net This model described the variation in their antiplatelet activity by correlating it with changes in the compounds' steric and electrostatic fields. nih.gov Such models produce contour maps that visualize regions where bulky groups, positive charges, or negative charges would likely increase or decrease activity, offering a clear roadmap for future structural modifications.

Table 2: Example of QSAR/CoMFA Application

Compound Class Biological Activity QSAR Method Key Findings Reference
Substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones Antiplatelet CoMFA (3D-QSAR) A statistically significant model was developed linking steric and electrostatic fields to activity. nih.govresearchgate.net
Thieno[3,2-d]pyrimidine Derivatives Cytotoxic CoMFA & CoMSIA Generated models that can guide the rational design of novel cytotoxic agents.

Molecular Docking Simulations for Ligand-Target Complex Formation and Theoretical Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how a drug molecule interacts with its biological target at an atomic level.

For pyrido[1,2-a]pyrimidin-4-one derivatives, docking simulations have been instrumental in validating experimental SAR findings. In a study on these compounds as aldose reductase inhibitors, molecular docking was used to simulate their binding within the enzyme's active site. nih.gov The theoretical binding modes predicted by the docking software were in full agreement with the experimentally observed SAR, confirming that the phenol and catechol hydroxyls, identified as crucial for activity, were involved in key interactions with the enzyme's pharmacophore. nih.gov This synergy between experimental and computational results provides strong support for the proposed binding mechanism.

Homology Modeling in Receptor-Ligand Interaction Studies

To perform molecular docking, a 3D structure of the target receptor is required. While many protein structures have been determined experimentally (e.g., via X-ray crystallography), many others have not. Homology modeling is a technique used to construct a 3D model of a protein of interest using the known experimental structure of a related homologous protein as a template. jmcs.org.mx

This approach is particularly valuable when studying the interaction of novel ligands, such as 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, with protein targets for which no crystal structure is available. For example, a 3D model of the σ1 receptor was built using homology modeling techniques, which was then used as a platform for docking studies and the rational design of new ligands. acs.org The process involves aligning the amino acid sequence of the target with the template, building the model, and refining it, often using molecular dynamics simulations, to achieve a stable and energetically favorable conformation. acs.org This modeled receptor can then be used in docking simulations to predict ligand-receptor interactions and guide drug discovery efforts. acs.org

Applications in Advanced Chemical and Materials Science Research

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one core is a valuable building block for the synthesis of more complex molecular architectures. researchgate.netbgu.ac.il Its reactive sites, including the amino group and the heterocyclic ring system, allow for a variety of chemical transformations.

One key application is in multicomponent reactions (MCRs), which are highly efficient chemical processes where multiple starting materials react in a single step to form a complex product. researchgate.net The pyrido[1,2-a]pyrimidine (B8458354) skeleton is a common target in MCRs due to the biological significance of its derivatives. researchgate.net For instance, a one-pot, three-component reaction involving 3-oxo esters, α,β-unsaturated aldehydes, and 1,3-diaminopropane (B46017) can yield diverse pyrido[1,2-a]pyrimidines. researchgate.net

Furthermore, the core structure can be chemically modified to create a library of derivatives. For example, N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and their isomeric 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized from the reaction of 2-aminopyridine (B139424) with an N,N-disubstituted ethyl malonamate (B1258346)/phosphorus oxychloride reagent. nih.gov Additionally, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a precursor for synthesizing N-substituted derivatives by reaction with various amines. nih.gov These synthetic strategies enable the creation of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of Synthetic Transformations

Starting Material Reagents Product Type Reference
2-Aminopyridine, 3-oxo esters, α,β-unsaturated aldehydes 1,3-diaminopropane Diverse pyrido[1,2-a]pyrimidines researchgate.net
2-Aminopyridine N,N-disubstituted ethyl malonamate/phosphorus oxychloride N,N-disubstituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones nih.gov
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one N-ethylbenzylamine 2-[(N-Benzyl, N-ethyl)amino] derivative nih.gov
2-Halopyridines, (Z)-3-amino-3-arylacrylate esters CuI catalyst Multisubstituted pyrido[1,2-a]pyrimidin-4-ones nih.gov

Development of Chemical Probes (e.g., for Metal Ions like Fe3+)

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold are being explored for their potential as chemical probes, particularly for the detection of metal ions. The nitrogen and oxygen atoms within the heterocyclic system can act as binding sites for metal cations. While specific research on 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one as a direct probe for Fe³⁺ is not extensively detailed in the provided results, the broader class of nitrogen-containing heterocyclic compounds is well-known for this application. The design of such probes often involves incorporating a fluorophore into the molecular structure, where the binding of a specific metal ion causes a detectable change in the fluorescence properties.

Research into Fluorescent Sensing and Labeling Applications

The inherent photophysical properties of the pyrido[1,2-a]pyrimidine scaffold make it an attractive candidate for the development of fluorescent materials. mdpi.com The fluorescence of these compounds can be tuned by introducing different substituents onto the core structure. acs.org For instance, studies on related 2-aminopyridine derivatives show that their fluorescence is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciforum.net This property is valuable for creating probes that can report on the microenvironment of a system.

The charge-transfer characteristics of similar pyrimidine-derived α-amino acids have been shown to result in fluorescence in the visible region, with their photoluminescent properties being adjustable by modifying substituents at various positions on the pyrimidine (B1678525) ring. acs.org While direct studies on the fluorescent sensing and labeling applications of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one are emerging, the foundational research on related structures indicates significant potential in this area. sciforum.netmdpi.com

Table 2: Photophysical Properties of Related Amino-Pyridine/Pyrimidine Derivatives

Compound Class Key Property Potential Application Reference
2-Amino-3-cyanopyridine derivatives Solvatochromism (fluorescence shift in different solvents) Environmental sensing probes sciforum.net
Pyrimidine-derived α-amino acids Tunable photoluminescence via substituent modification Fluorescent labels, pH sensors acs.org
2-Amino-4,6-diphenylnicotinonitriles Varying emission maxima in different solvents Fluorescent probes mdpi.com

Exploration in Agrochemicals and Functional Materials Science

The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" not only in medicine but also in agrochemical research. bgu.ac.il Derivatives have been investigated for various applications, including as potential insecticides and for managing viral plant diseases.

Recent research has focused on synthesizing pyrido[1,2-a]pyrimidinone mesoionic compounds containing a dithioacetal moiety. nih.gov One such compound, J1, demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora), with a median lethal concentration (LC₅₀) of 3.51 μg/mL. nih.gov This activity was comparable to the commercial insecticide triflumezopyrim. nih.gov Furthermore, compounds J1 and J18 showed notable protective activity against Potato Virus Y (PVY), with 50% effective concentrations (EC₅₀) that were better than the commercial agents ningnanmycin (B12329754) and vanisulfane. nih.gov Mechanistic studies suggest that compound J1 may act on the central nervous system of aphids, leading to mitochondrial damage, and can also enhance the plant's own defense mechanisms against viruses. nih.gov This dual action highlights the potential for developing integrated pest and disease management strategies based on this scaffold. nih.gov

In the realm of functional materials, the structural rigidity and diverse functionalization potential of the pyrido[1,2-a]pyrimidine core make it a candidate for creating novel materials with specific electronic or photophysical properties. bgu.ac.ilmdpi.com

Role in Scaffold Hopping and Rational Drug Design Principles

The 4H-pyrido[1,2-a]pyrimidin-4-one framework is a recognized "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing ligands for multiple biological targets. bgu.ac.ilnih.gov This makes it a valuable tool in rational drug design and scaffold hopping—a strategy used to identify novel chemical structures with similar biological activity to a known active compound. mdpi.com

For example, researchers have used scaffold hopping to replace existing structures in drug candidates with the 4H-pyrido[1,2-a]pyrimidin-4-one core to improve properties like potency and solubility. clockss.orgresearchgate.net In one study, the chroman-4-one structure of a known ROR1 inhibitor was replaced with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the discovery of new, potent anticancer agents. clockss.orgresearchgate.net This approach allows medicinal chemists to explore new chemical space while retaining the key pharmacophoric features necessary for biological activity. The pyrido[1,2-a]pyrimidine scaffold has been instrumental in the development of inhibitors for various enzymes, including fibroblast growth factor receptors (FGFRs), demonstrating its versatility in creating targeted therapies. nih.gov

Perspectives and Future Research Directions

Development of Sustainable and Atom-Economical Synthetic Pathways for 2-Amino Derivatives

While various synthetic routes to 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been established, a significant future direction lies in the development of more sustainable and atom-economical methods. ijsat.org Traditional multi-step syntheses often involve harsh reagents, stoichiometric amounts of catalysts, and generate considerable waste. Future research should prioritize the design of synthetic strategies that align with the principles of green chemistry.

This includes the exploration of:

Catalytic C-H Amination: Direct amination of the C2-position of the pyrido[1,2-a]pyrimidin-4-one core would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

One-Pot, Multi-Component Reactions: Designing novel multi-component reactions that assemble the 2-aminopyridopyrimidinone scaffold in a single step from simple, readily available starting materials would significantly improve efficiency and reduce waste. ijpsjournal.com

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability, making the synthesis of these compounds more efficient and environmentally friendly. ijsat.org

Exploration of Undiscovered Chemical Reactivity and Novel Functionalization Strategies on the 2-Amino Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 2-amino group on the pyrido[1,2-a]pyrimidin-4-one scaffold serves as a versatile handle for further chemical modifications, yet its full reactive potential remains largely untapped. Future research should focus on exploring novel functionalization strategies to expand the chemical space around this core structure.

Key areas for investigation include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the scaffold at later stages of the synthesis would allow for the rapid generation of diverse compound libraries. This could involve exploring C-H activation at other positions on the heterocyclic rings.

Novel Cyclization Reactions: Investigating new cyclization reactions involving the 2-amino group and other functionalities on the scaffold could lead to the discovery of novel polycyclic systems with unique three-dimensional architectures and potentially enhanced biological activities.

Diverse Substituent Introduction: Systematic exploration of a wider range of substituents at the 2-amino position, as well as on the pyridine (B92270) and pyrimidine (B1678525) rings, is crucial for fine-tuning the physicochemical and pharmacological properties of these derivatives. wisc.edu Structure-activity relationship (SAR) studies have shown that even subtle changes to the substituents can have a profound impact on biological activity.

Deeper Elucidation of Molecular Mechanisms of Biological Action for Specific 2-Amino Derivatives

Many derivatives of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent inhibitors of various protein kinases. bohrium.com However, a detailed understanding of their molecular mechanisms of action at the atomic level is often lacking. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

This will involve:

Structural Biology: Obtaining co-crystal structures of 2-amino pyridopyrimidinone derivatives bound to their target proteins will provide invaluable insights into the specific binding interactions and guide the design of more potent and selective inhibitors.

Biophysical and Biochemical Assays: Utilizing a suite of biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) and detailed enzymatic assays will be essential to fully characterize the binding kinetics and inhibitory profiles of these compounds.

Target Deconvolution: For compounds with promising phenotypic effects but unknown targets, chemoproteomics and other target identification strategies will be crucial to unravel their mechanisms of action. This is particularly important for distinguishing on-target from off-target effects.

Advanced Computational Design and Predictive Modeling for Targeted Synthesis and Derivatization

Computational methods are poised to play an increasingly important role in accelerating the discovery and optimization of 2-amino pyridopyrimidinone derivatives. acs.org Future research should focus on the development and application of more sophisticated computational models to guide synthetic efforts.

Promising areas include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on existing experimental data can help predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling and Virtual Screening: Creating detailed pharmacophore models that capture the key features required for biological activity will enable the virtual screening of large compound libraries to identify new hits with the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Molecular Dynamics Simulations: Performing molecular dynamics simulations of the ligand-protein complexes can provide a dynamic view of the binding process and help to understand the structural basis for inhibitor potency and selectivity.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Research

The convergence of automated synthesis, high-throughput screening, and artificial intelligence (AI) offers a transformative opportunity for the exploration of the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one chemical space. colab.ws Future research in this area should aim to create closed-loop discovery platforms.

This would involve:

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis and purification of 2-amino pyridopyrimidinone derivatives will dramatically increase the throughput of compound production. researchgate.net

AI-Driven Design-Make-Test-Analyze Cycles: Integrating AI algorithms with automated synthesis and high-throughput screening will enable the creation of autonomous discovery cycles. In such a system, AI would design novel derivatives based on existing data, the designs would be automatically synthesized and tested, and the results would be fed back to the AI to refine the next round of designs.

Predictive Retrosynthesis: AI-powered retrosynthesis tools can be employed to devise novel and efficient synthetic routes to target 2-amino pyridopyrimidinone derivatives, overcoming synthetic challenges and expanding the accessible chemical space. ijsat.org

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the development of next-generation medicines and a more profound understanding of the interplay between chemical structure and biological function.

Q & A

Q. What are efficient synthetic routes for 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

  • Methodological Answer : A common approach involves cyclization of 2-aminopyridines with malonate derivatives. For example, thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates yields halogenated derivatives, though competing pathways may lead to byproducts like 1,8-naphthyridin-4-ones . Alternative routes include BiCl3-catalyzed solvent-free synthesis, achieving high yields (e.g., 85–95%) under mild conditions, which avoids hazardous solvents . Electrochemical selenylation using KI as an electrolyte and DMSO as a solvent has also been reported for C3-functionalized derivatives, with yields up to 81% at 30 mA current .

Q. How can structural characterization of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives be optimized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, is critical. For halogenated derivatives, 13C^{13}C NMR can distinguish regioisomers (e.g., 3-halo vs. 6-halo) via characteristic shifts in carbonyl and pyridine carbons . Mass spectrometry (e.g., EPA/NIH database entries) provides molecular weight confirmation . X-ray crystallography is recommended for resolving ambiguous cases, especially when unexpected byproducts form during cyclization .

Q. What reaction conditions favor selective functionalization at the C-3 position?

  • Methodological Answer : Radical-mediated pathways enable selective C-3 chalcogenation (S/Se). Using iodine as a catalyst and persulfate as an oxidant, sulfenylation/selenylation proceeds under mild conditions (room temperature, 12–24 hours) with broad functional group tolerance. For example, thiophenol reacts with 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield 3-arylthio derivatives in 95% yield . Radical scavengers (e.g., TEMPO) suppress reactivity, confirming the radical mechanism .

Advanced Research Questions

Q. How can contradictory results in halogenation pathways be resolved?

  • Methodological Answer : Halogenation with N-halosuccinimides typically targets the C-3 position, but competing "head-to-tail" [4+2] cycloadditions of N-(2-pyridyl)iminoketenes can form 1,8-naphthyridin-4-ones. To minimize byproducts, optimize reaction temperature (e.g., lower temps for kinetic control) and solvent polarity. For example, DMF stabilizes intermediates favoring pyrido[1,2-a]pyrimidin-4-ones over naphthyridinones . Mechanistic studies using 1H^1H-NMR monitoring can identify critical intermediates .

Q. What strategies validate radical mechanisms in C-3 functionalization?

  • Methodological Answer : Key experiments include:
  • Radical trapping : Addition of TEMPO or BHT inhibits product formation, confirming radical intermediates .
  • Isotopic labeling : Use of deuterated solvents or substrates to track hydrogen abstraction steps.
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps involving H-atom transfer .
  • ESR spectroscopy : Detect transient radical species (e.g., thiyl/selenyl radicals) during reaction progression .

Q. How do electronic and steric effects influence regioselectivity in C-3 modifications?

  • Methodological Answer : Electron-withdrawing groups (EWGs) on the pyrido[1,2-a]pyrimidin-4-one core enhance reactivity at C-3 by polarizing the π-system. For example, 6-fluoro-substituted derivatives undergo selenylation with diphenyldiselenide in 93% yield due to increased electrophilicity at C-3 . Steric hindrance from C-2 substituents (e.g., methyl groups) minimally affects reactivity, as demonstrated by 81–93% yields in selenylation . Computational modeling (DFT) can map frontier molecular orbitals to predict regioselectivity .

Q. What scalable methods are available for gram-scale synthesis?

  • Methodological Answer : Electrochemical selenylation is scalable: Using a carbon rod anode and platinum cathode, 5 mmol of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with diphenyldiselenide in DMSO (16 mL) at 30 mA to yield 81% product . For metal-free protocols, iodine-catalyzed reactions in acetonitrile at 50°C achieve 85–95% yields with 10 mmol substrates . Continuous-flow systems may further enhance scalability by improving mass/heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.